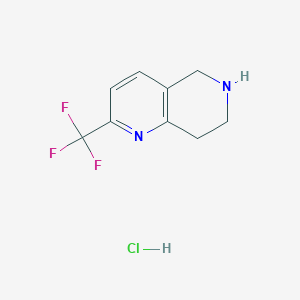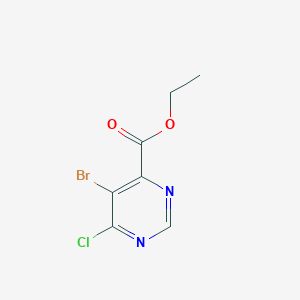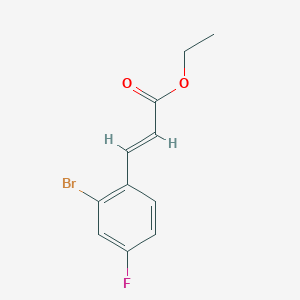
ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate
Descripción general
Descripción
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate, also known as 2E-3-bromo-4-fluorophenylprop-2-enoate, is an organic compound with a molecular formula of C9H8BrFO2. It is a colorless liquid with a boiling point of 206°C and a melting point of -44°C. This compound has a wide range of applications in scientific research, ranging from drug synthesis to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Crystal Packing and Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound structurally similar to ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate, demonstrates unique crystal packing interactions. This compound exhibits N⋯π and O⋯π interactions and hydrogen bonding in its crystal structure, contributing to its stability and properties (Zhang, Wu, & Zhang, 2011).
Non-Hydrogen Bonding Interactions
In a study on similar compounds, a rare C⋯π interaction of non-hydrogen bond type was observed in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate. This finding highlights the significance of non-traditional bonding interactions in these molecules (Zhang, Tong, Wu, & Zhang, 2012).
Spectrometric Identification and Structural Analysis
Research on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, another analogous compound, involved detailed spectrometric identification. Techniques like IR, UV, and NMR spectroscopy were used for characterizing the compound, providing insights into its structural features (Johnson et al., 2006).
Application in Organic Synthesis
The study of mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, similar to the compound , led to the synthesis of 3-fluorofuran-2(5H)-ones. This research demonstrates the potential application of these compounds in organic synthesis, particularly in the formation of fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Coenzyme NADH Model Reactions
A study involving a coenzyme NADH model and ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, which is structurally related, showed reactions leading to different products through distinct mechanisms. This research could have implications for understanding biochemical processes involving similar compounds (Fang, Liu, Wang, & Ke, 2006).
Electrochemical Reduction Studies
In the field of electrochemistry, research on ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate revealed insights into the electrochemical reduction processes at carbon cathodes, suggesting potential applications in electrochemical syntheses (Esteves et al., 2003).
Propiedades
IUPAC Name |
ethyl (E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUPSFNKVDBKSI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



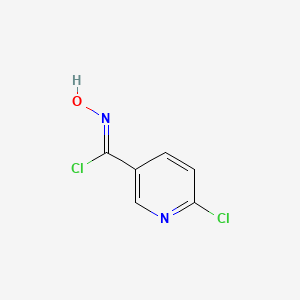
![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)
![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)
![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)
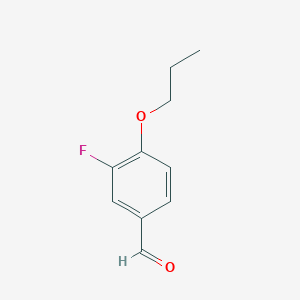
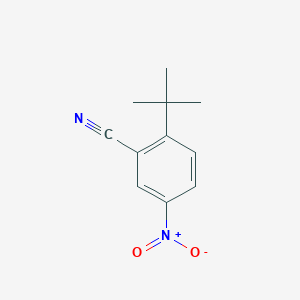

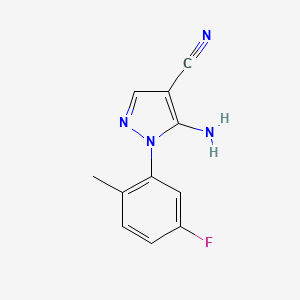

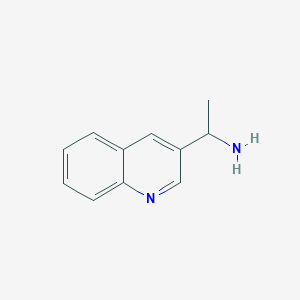
![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)
